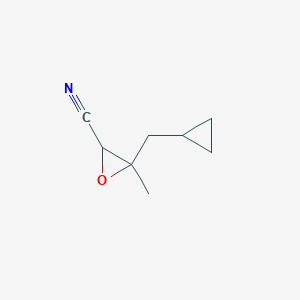

3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile

Description

3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile is a substituted epoxide derivative containing a cyclopropylmethyl group, a methyl group, and a nitrile (carbonitrile) functionality. The oxirane (epoxide) ring introduces strain and reactivity, while the cyclopropylmethyl substituent may influence steric and electronic properties.

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

3-(cyclopropylmethyl)-3-methyloxirane-2-carbonitrile |

InChI |

InChI=1S/C8H11NO/c1-8(4-6-2-3-6)7(5-9)10-8/h6-7H,2-4H2,1H3 |

InChI Key |

SZMGVYDEWJWILX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)C#N)CC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylmethyl bromide with sodium cyanide, followed by the epoxidation of the resulting nitrile with a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the oxirane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like sodium azide or organolithium compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in studies of enzyme mechanisms and protein interactions.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethyl group can stabilize carbocations, facilitating reactions that involve carbocation intermediates. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities with 3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile, differing in substituents or core rings:

Key Observations:

Core Ring Systems :

- The oxirane ring in 3-Methyl-3-p-tolyl-oxirane-2-carbonitrile introduces higher strain compared to the cyclopentane ring in 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile . This strain may enhance reactivity in epoxide-opening reactions.

The fluoro-hydroxypropyl substituent in the cyclopentane analog adds polarity and hydrogen-bonding capability, which could influence solubility and biological interactions.

Synthetic Feasibility :

- The oxirane derivative has a reported synthesis yield of 58.0%, suggesting moderate efficiency under optimized conditions. In contrast, the cyclopentane analog is listed as discontinued, indicating challenges in scalability or availability.

Pharmacological and Reactivity Insights

- Oxirane Derivatives : The oxirane ring is prone to nucleophilic attack, making it a key intermediate in drug synthesis. The presence of a nitrile group may stabilize transition states or act as a directing group in further functionalization .

- Cyclopentane Derivatives : The cyclopentane ring in offers conformational flexibility, which could enhance binding to biological targets. The fluorine atom may improve metabolic stability, a common strategy in medicinal chemistry.

Limitations and Data Gaps

- No direct data on the synthesis, yield, or biological activity of 3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile are available in the provided sources. Comparisons are inferred from structural analogs.

- The cyclopentane analog has higher molecular weight (185.24 g/mol) compared to the oxirane-based compounds, which could impact pharmacokinetic properties.

Biological Activity

3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: CHN\O

Molecular Weight: 163.22 g/mol

IUPAC Name: 3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile

Canonical SMILES: C(C1CC1)C(C#N)OCC1=CC=CC=C1

The compound features a cyclopropyl group, a methyloxirane moiety, and a nitrile functional group, which contribute to its reactivity and interaction with biological targets.

The biological activity of 3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The oxirane ring is known for its electrophilic nature, allowing it to participate in nucleophilic attacks, which can lead to enzyme inhibition or activation.

Key Mechanisms:

- Enzyme Inhibition: The nitrile group can form stable complexes with active sites of enzymes, potentially inhibiting their function.

- Receptor Binding: The compound may exhibit affinity towards various receptors, influencing signaling pathways related to cell growth and proliferation.

Biological Activity Overview

The following table summarizes key findings regarding the biological activities associated with 3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile:

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of 3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile on various cancer cell lines. The results indicated that the compound significantly induced apoptosis through the activation of caspase pathways. This suggests potential as a chemotherapeutic agent against certain types of cancer.

Case Study 2: Antimicrobial Properties

Research demonstrated that 3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile exhibited notable antimicrobial activity against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis, highlighting its potential as an antibiotic candidate.

Case Study 3: Anti-inflammatory Effects

In vitro studies showed that this compound could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a possible application in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.